molecular formula C16H21N5OS B2456678 1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2034379-82-1

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2456678
CAS No.: 2034379-82-1
M. Wt: 331.44
InChI Key: GPJJSOVRHDVWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a phenethylurea moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized from vicinal bisoximes through dehydrative cyclization at temperatures greater than 100°C . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the phenethylurea moiety is attached using a urea derivative under appropriate reaction conditions.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can be compared with other similar compounds, such as:

These compounds share the thiadiazole and piperidine rings but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-16(17-9-6-13-4-2-1-3-5-13)19-14-7-10-21(11-8-14)15-12-18-23-20-15/h1-5,12,14H,6-11H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJJSOVRHDVWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCCC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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